molecular formula C12H11N B3347859 Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- CAS No. 145474-58-4

Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-

Cat. No.: B3347859
CAS No.: 145474-58-4
M. Wt: 169.22 g/mol
InChI Key: OYJFMBRHJFGCLY-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- is a nitrogen-containing heterocyclic compound that forms the core structure of various bioactive natural products and synthetic molecules. This compound is known for its diverse biological activities, including cytotoxicity against tumor cells, anti-cancer activity, and multi-drug resistance reversal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- can be achieved through various methods. One common approach involves the two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile. This reaction can be performed under reflux in trifluoroethanol or under microwave irradiation . Another method involves the cyclization reaction between 3-arylpropanal and 1,2,3,4-tetrahydroisoquinoline .

Industrial Production Methods: Industrial production methods for Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Mechanism of Action

The mechanism of action of Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can induce DNA damage in cancer cells, leading to cell death . Additionally, the compound’s ability to reverse multi-drug resistance makes it a valuable tool in cancer therapy .

Comparison with Similar Compounds

Properties

IUPAC Name

5,6-dihydropyrrolo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJFMBRHJFGCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459372
Record name Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145474-58-4
Record name Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Reactant of Route 2
Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Reactant of Route 3
Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Reactant of Route 4
Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Reactant of Route 5
Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Reactant of Route 6
Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-

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